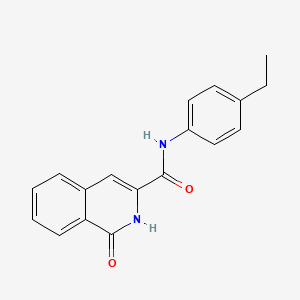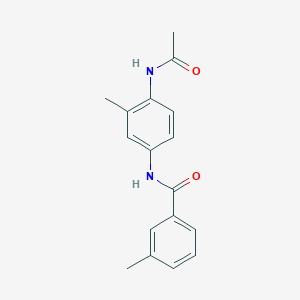
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.31 g/mol.
作用機序
The mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its high purity and stability, which makes it a suitable reagent for various lab experiments. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its potential toxicity, which may limit its use in certain experiments. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide. One potential direction is the development of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide-based fluorescent probes for the detection of specific biological molecules. Another direction is the investigation of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a potential drug candidate for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide and its potential off-target effects.
合成法
The synthesis of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide involves the reaction of 2-propan-2-ylphenylamine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a white crystalline solid. The purity of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been used as a reagent in organic synthesis for the preparation of various compounds.
特性
IUPAC Name |
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)9-5-3-4-6-10(9)16-11(17)7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRQRMEGOKHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)









![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)